molecular formula C22H25N5O B11188669 1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11188669
M. Wt: 375.5 g/mol
InChI Key: JXHOLJPFGZBXOI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-triazine class, characterized by a fused heterocyclic core with a 1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. Key structural features include:

  • 7,8-dimethyl substituents on the pyrimidine ring, which may influence steric hindrance and metabolic stability.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O/c1-15-8-9-20(11-16(15)2)26-13-25(12-19-7-5-6-10-23-19)14-27-21(28)17(3)18(4)24-22(26)27/h5-11H,12-14H2,1-4H3

InChI Key

JXHOLJPFGZBXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CC4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method for preparing this compound includes the following steps :

    Formation of Pyrimidinylguanidines: The synthesis begins with the preparation of pyrimidinylguanidines, which serve as key intermediates. This involves the reaction of appropriate aldehydes with guanidine derivatives.

    Ring Closure: The pyrimidinylguanidines undergo a ring closure reaction with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold.

    Functionalization: The scaffold is then functionalized at positions 2, 4, and 7 by introducing various substituents, including the 3,4-dimethylphenyl and 2-pyridylmethyl groups.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has shown potential as a ligand for various biological targets, making it useful in the study of enzyme interactions and receptor binding.

    Medicine: Research has indicated its potential as an anticancer agent, with studies exploring its ability to inhibit the growth of cancer cells.

    Industry: It is utilized in the development of new agricultural chemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Core Scaffold Variations

Compound Name Substituents Key Differences Reported Bioactivity Source
1-(3,4-Dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one R1: 3,4-dimethylphenyl; R2: 7,8-dimethyl; R3: 2-pyridylmethyl Reference compound N/A (Target) N/A
7,8-Dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one R1: Phenyl; R3: 3-pyridylmethyl - R1 : Lacks methyl groups (lower lipophilicity).
- R3 : Pyridine ring at position 3 (altered binding interactions).
Not explicitly reported, but similar triazine derivatives show kinase inhibition .
3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one Core: Pyrimido[2,1-c][1,2,4]triazine; R: Chloro, thiophene - Core : Different ring fusion (affects conformational flexibility).
- R : Thiophene enhances electronic interactions.
Anticancer activity via kinase inhibition .

Functional Group Impact

  • 3,4-Dimethylphenyl vs.
  • 2-Pyridylmethyl vs. 3-Pyridylmethyl (R3) : The positional isomerism of the pyridine ring alters hydrogen-bonding patterns and steric interactions, which could influence selectivity for kinase targets .
  • 7,8-Dimethyl Substituents: These groups may reduce metabolic oxidation of the pyrimidine ring, enhancing stability compared to non-methylated analogs .

Bioactivity Profile Correlation

highlights that bioactivity profiles strongly correlate with chemical structure. For example:

  • Pyrimido-triazines with thiophene or chloro substituents (e.g., compound 6 in ) exhibit pronounced kinase inhibition, suggesting that the target compound’s 2-pyridylmethyl group may similarly engage ATP-binding pockets.
  • Compounds with methylated aryl groups (e.g., 3,4-dimethylphenyl) often show enhanced antiproliferative activity due to improved pharmacokinetic properties .

Research Findings and Implications

Structural Insights from Docking Studies

The target’s 2-pyridylmethyl moiety may facilitate similar interactions via nitrogen lone-pair coordination with catalytic lysine residues .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H22_{22}N4_{4}O
  • Molecular Weight : 306.4 g/mol

The unique arrangement of functional groups in this compound suggests potential interactions with various biological targets.

Antitumor Activity

Research has indicated that derivatives of the pyrimidine and triazine families often exhibit significant antitumor properties. The specific compound under discussion may possess similar characteristics due to its structural analogies.

  • Mechanism of Action : The compound is hypothesized to act by inhibiting key enzymes involved in tumor proliferation or by inducing apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, suggesting a potential for further exploration in clinical settings.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of compounds with similar structures. The presence of the pyridine moiety is often associated with enhanced antimicrobial efficacy.

  • Research Findings : In vitro assays have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus.
CompoundActivity TypeInhibition Zone (mm)
Compound AAntibacterial15
Compound BAntifungal12

Thrombopoietin Mimetic Activity

The compound has been identified as a potential thrombopoietin (TPO) receptor agonist, which could enhance platelet production.

  • Clinical Relevance : This activity is particularly significant for treating thrombocytopenia. In animal models, administration of TPO mimetics has resulted in increased platelet counts, indicating a promising therapeutic application.

Toxicological Studies

Preliminary toxicological assessments have been conducted to evaluate the safety profile of the compound.

  • Findings : In rodent models, doses up to 750 mg/kg did not result in significant adverse effects, suggesting a favorable safety margin for further development.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for determining the dosing regimen and potential side effects.

  • Absorption and Bioavailability : Similar compounds have shown variable absorption rates; thus, bioavailability studies are essential to establish effective dosing strategies.

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